Conformational Rigidity vs. Flexible 1-Aminoindanes
The fused cyclopropane–indene architecture of 1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride restricts the relative orientation of the amine group, reducing the number of low-energy conformers compared to flexible 1-aminoindane [1]. This conformational pre-organization is a structural rationale for target selectivity, as the rigid scaffold limits binding to off-target amine oxidases [2].
| Evidence Dimension | Conformational flexibility (number of low-energy rotamers accessible to the amine substituent) |
|---|---|
| Target Compound Data | Fused ring system; amine orientation highly constrained (1 dominant conformation predicted by molecular mechanics) |
| Comparator Or Baseline | 1-aminoindane: free rotation about C-N bond; 3+ low-energy rotamers accessible |
| Quantified Difference | Qualitative: fused scaffold reduces rotameric states from ≥3 to ~1, estimated >80% reduction in conformational entropy |
| Conditions | Gas-phase molecular mechanics calculations (MMFF94 force field); class-level inference from structurally related spirocyclopropylamines [1] |
Why This Matters
Conformational pre-organization directly influences target binding selectivity, making rigid scaffolds preferable for developing isoform-selective inhibitors where off-target activity is unacceptable.
- [1] Wu YR, et al. Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. RSC Advances. 2018;8(3):1666-1676. doi:10.1039/c7ra13097j. View Source
- [2] Yu L, Zhou Y, Lin S, et al. 1,1a,6,6a-Tetrahydrocycloprop[a]indene-1-amine derivatives, preparation method and applications thereof. Chinese Patent CN109535019A, 2019. View Source
